

Comparative NMR Analysis of 2,6-Dibromo-4-nitropyridine and Related Compounds

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Compound of Interest

Compound Name: **2,6-Dibromo-4-nitropyridine**

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2,6-Dibromo-4-nitropyridine** alongside key analogues: 2,6-Dibromopyridine and 4-Nitropyridine. Due to the limited availability of public experimental spectra for **2,6-Dibromo-4-nitropyridine**, predicted spectral data is provided for this compound, based on established substituent effects on the pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and similar molecules.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the experimental and predicted ^1H and ^{13}C NMR spectral data for **2,6-Dibromo-4-nitropyridine** and its analogues. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Data Comparison

| Compound | Solvent | H-3, H-5 | H-4 |
|--|-------------------|----------------------------|----------------------------|
| 2,6-Dibromo-4-nitropyridine | CDCl ₃ | ~8.5 (s) | - |
| 2,6-Dibromopyridine ^{[1][2]} [3] | CDCl ₃ | 7.27 (d, J = 8.1 Hz) | 7.50 (t, J = 8.1 Hz) |
| 4-Nitropyridine | CDCl ₃ | 7.45 (dd, J = 4.6, 1.6 Hz) | 8.38 (dd, J = 4.6, 1.6 Hz) |

Note: Data for **2,6-Dibromo-4-nitropyridine** is predicted.

Table 2: ¹³C NMR Data Comparison

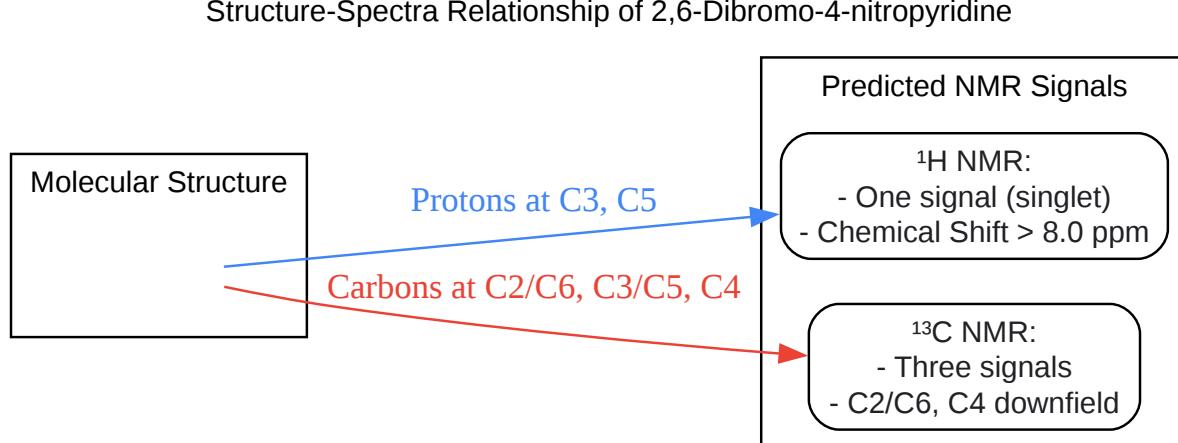
| Compound | Solvent | C-2, C-6 | C-3, C-5 | C-4 |
|------------------------------------|-------------------|----------|----------|-------|
| 2,6-Dibromo-4-nitropyridine | CDCl ₃ | ~145 | ~125 | ~148 |
| 2,6-Dibromopyridine ^[4] | CDCl ₃ | 144.3 | 129.0 | 140.2 |
| 4-Nitropyridine | CDCl ₃ | 151.0 | 124.0 | 145.0 |

Note: Data for **2,6-Dibromo-4-nitropyridine** is predicted.

Structural Influence on NMR Spectra

The substitution pattern on the pyridine ring significantly influences the chemical shifts of the remaining protons and carbons. In **2,6-Dibromo-4-nitropyridine**, the two bromine atoms at the 2 and 6 positions and the nitro group at the 4 position are strongly electron-withdrawing. This deshields the protons at the 3 and 5 positions, leading to a downfield chemical shift. Due to the symmetry of the molecule, the H-3 and H-5 protons are chemically equivalent and are expected to appear as a singlet.

In the ^{13}C NMR spectrum, the carbons directly attached to the electronegative bromine and nitrogen atoms (C-2, C-6, and C-4) are expected to be significantly downfield. The predicted chemical shifts reflect these electron-withdrawing effects.



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Caption: Predicted NMR signals for **2,6-Dibromo-4-nitropyridine**.

Experimental Protocols

The following is a standard protocol for the acquisition of ^1H and ^{13}C NMR spectra for pyridine-based compounds.

I. Sample Preparation[5][6][7][8][9]

- Weighing the Sample: Accurately weigh 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

- Transfer: Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it appropriately.

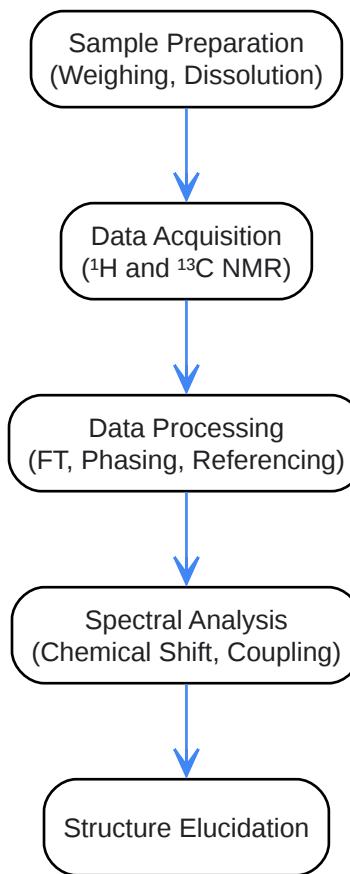
II. NMR Data Acquisition

- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024-4096.

III. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing and Baseline Correction: Phase the spectrum and perform a baseline correction.
- Referencing: Calibrate the chemical shift axis using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR spectral analysis.

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